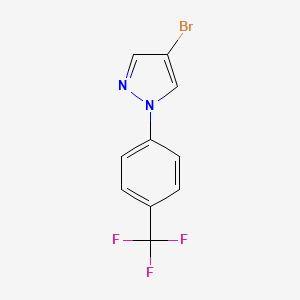

4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Vue d'ensemble

Description

The compound “4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole” is a type of phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been described .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of 1-Bromo-4-(trifluoromethoxy)benzene, a compound with a similar structure, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1-Bromo-4-(trifluoromethoxy)benzene has a boiling point of 80 °C/50 mmHg and a density of 1.622 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

Copper-Catalyzed Synthesis : 4-Trifluoromethyl pyrazoles, which include derivatives like 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, can be synthesized using copper-catalyzed cycloaddition methods. This method has shown to produce these compounds with excellent regioselectivity under mild conditions (Lu et al., 2019).

Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles has been explored using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies help in understanding the chemical behavior and stability of such compounds (Trofimenko et al., 2007).

Regioselective Metallation : 4-Bromo-1-phenylsulphonylpyrazole can undergo regioselective metallation, leading to the synthesis of various disubstituted pyrazoles. This is significant for creating structurally diverse pyrazole derivatives (Heinisch et al., 1990).

Chemical Reactivity and Functionalization

Site-Selective Functionalization : Trifluoromethyl-substituted pyrazoles, including those with bromo derivatives, show switchable reactivity. This property allows for selective functionalization at different positions on the molecule, which is useful in organic synthesis (Schlosser et al., 2002).

Synthesis of Brominated Precursors : Brominated trihalomethylenones serve as precursors for synthesizing various pyrazole derivatives. This is important for creating compounds with diverse functional groups (Martins et al., 2013).

Halogen Bonding in NH-Pyrazoles : The study of halogen bonds, particularly in NH-pyrazoles with bromophenyl substituents, reveals insights into their molecular behavior. Such studies are crucial for understanding intermolecular interactions (García et al., 2010).

Biological and Medicinal Applications

Antimicrobial Activity : Some studies have focused on synthesizing N-phenylpyrazole derivatives with potent antimicrobial properties. These compounds, including bromo derivatives, have shown promise in combating various bacterial and fungal strains (Farag et al., 2008).

Analgesic and Other Activities : Research has been conducted on the synthesis of N-substituted pyrazolines, including 4-bromo derivatives, to explore their potential analgesic and other pharmacological activities (Bondavalli et al., 1988).

Antifungal Activity : Novel pyrazole derivatives, including those with bromo and difluoromethyl groups, have been synthesized and tested for their antifungal activities. Some have shown significant effectiveness against various phytopathogenic fungi (Du et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-7(2-4-9)10(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPAUJFYIDBMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

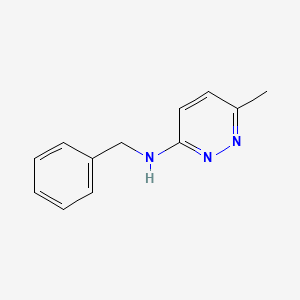

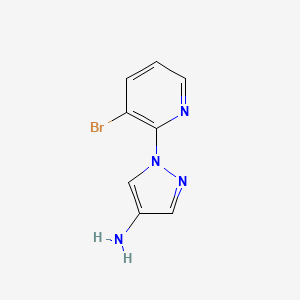

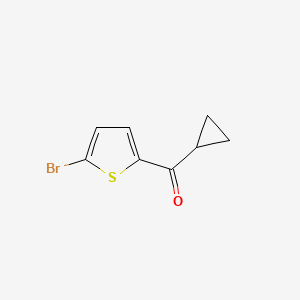

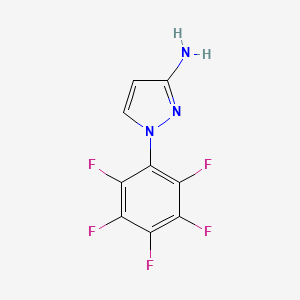

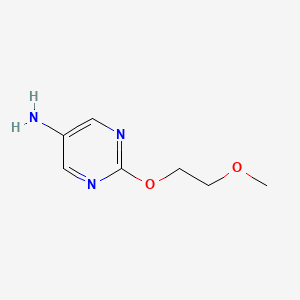

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)